(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct
Overview
Description
Dichloromethane (DCM), also known as methylene chloride, is an organochlorine compound with the formula CH2Cl2. This colorless, volatile liquid with a chloroform-like, sweet odor is widely used as a solvent . The other part of the compound seems to be a complex organophosphorus compound, but specific information about it is not available in my current knowledge base.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. Dichloromethane can participate in various reactions due to its two reactive chlorine atoms .Physical and Chemical Properties Analysis
Dichloromethane is a colorless, volatile liquid with a chloroform-like, sweet odor. It’s widely used as a solvent and is slightly polar, making it miscible with many organic solvents .Scientific Research Applications
Synthesis of Ligands and Complexes
The compound has been utilized in the synthesis of various ligands and complexes. Franciò et al. (2002) reported the synthesis of Phosphonito,N and Phosphito,N ligands, where a compound similar to (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine was used. These ligands were then employed in the formation of rhodium(I), palladium(II), and platinum(II) complexes, showcasing their utility in inorganic chemistry (Franciò et al., 2002).
Catalytic Applications in Organic Synthesis
Steiger et al. (2016) explored the use of a related compound, (R)-4-Oxo-2,6-bis-(2,4,6-triisopropyl-phenyl)-3,5-dioxa-4l5-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-ol (R-TRIP), in asymmetric organocatalysis. This compound was used to produce chiral 4-isoxazolyl-quinolones with high enantioselectivity, demonstrating its potential in the field of asymmetric synthesis (Steiger et al., 2016).
Applications in Stereoselective Interconversion
Musina et al. (2012) focused on the synthesis of cyclic seven-membered bisphosphanes with chiral exocyclic substituents at the nitrogen positions, using structures related to the compound . These bisphosphanes showed potential in selective stereoconversion, which could be relevant in stereochemistry and chiral synthesis (Musina et al., 2012).
Structural Control in Metal Complexes
The structure of this compound has been leveraged in controlling the architecture of metal complexes. For instance, the ligands derived from it have been used in palladium(II)-catalyzed enantioselective allylic alkylation, indicating their significant role in controlling the structural aspects of metal-catalyzed reactions (Arena et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NO2P.CH2Cl2/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40;2-1-3/h3-26H,1-2H3;1H2/t25-,26-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTVIIOJNJVQOL-JUJAXGASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76.C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76.C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32Cl2NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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